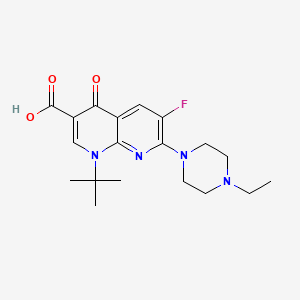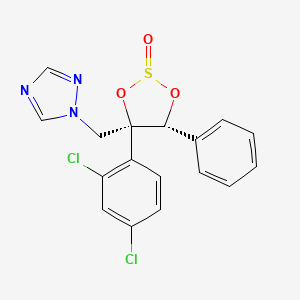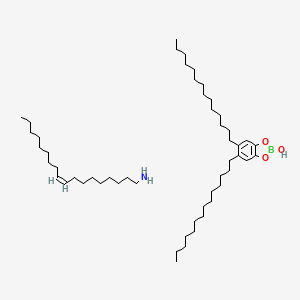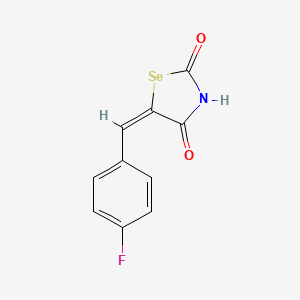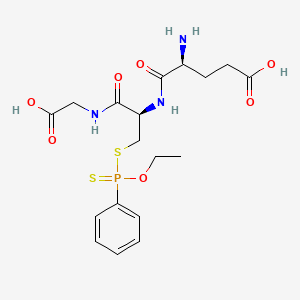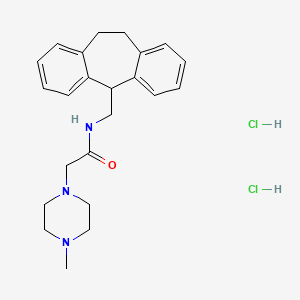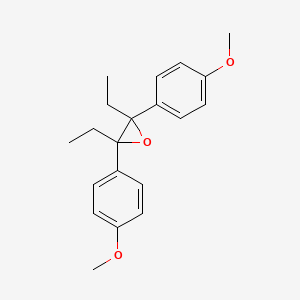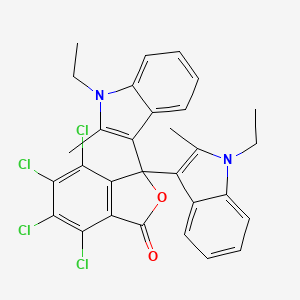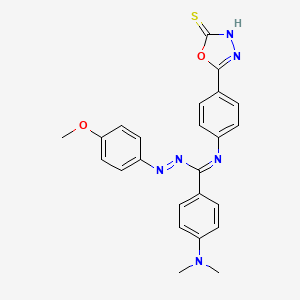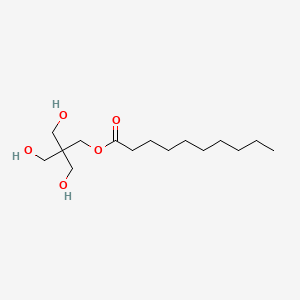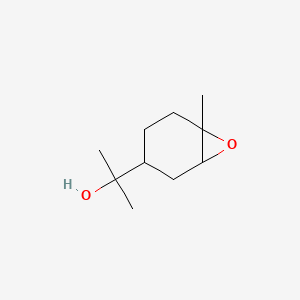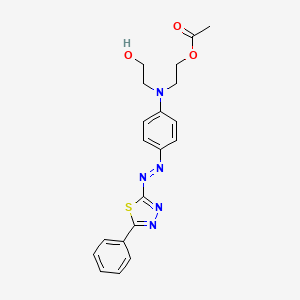
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate is a complex organic compound known for its unique chemical structure and properties. This compound features a thiadiazole ring, an azo group, and an acetate ester, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and aromatic aldehydes, under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline. This step introduces the azo group into the molecule.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate: shares similarities with other azo compounds and thiadiazole derivatives.
Other Similar Compounds: Include this compound, this compound, and this compound.
Uniqueness
Unique Properties: The presence of both the thiadiazole ring and azo group imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Applications: Its diverse applications in various fields further highlight its uniqueness.
Properties
CAS No. |
85392-19-4 |
|---|---|
Molecular Formula |
C20H21N5O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3 |
InChI Key |
SSYUIPJGDIXZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCO)C1=CC=C(C=C1)N=NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


